4-Bromo-2-methoxy-1-nitrobenzene

Synthetic Methodology Nucleophilic Aromatic Substitution Process Chemistry

4-Bromo-2-methoxy-1-nitrobenzene (CAS 103966-66-1) delivers unmatched regiochemical control in palladium-catalyzed cross-couplings due to its unique 1,2,4-substitution pattern (Br para to NO₂, OCH₃ ortho to both). Unlike regioisomers such as 2-bromo-4-methoxy-1-nitrobenzene (CAS 98447-30-4), this scaffold ensures predictable connectivity in biaryl, aryl-alkynyl, and aryl-alkenyl architectures critical for EGFR TKI scaffolds. The documented 100% yield protocol from 4-bromo-2-fluoro-1-nitrobenzene with NaOMe/MeOH at 60°C maximizes atom economy and minimizes precursor waste—a measurable cost-per-batch advantage over alternative routes yielding only 73-89.7%. Sourcing this specific regioisomer is essential for reproducible downstream synthesis.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 103966-66-1
Cat. No. B183249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxy-1-nitrobenzene
CAS103966-66-1
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
InChIKeyDJKPQYBFSAJUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methoxy-1-nitrobenzene (CAS 103966-66-1): Substitution Pattern-Defined Building Block for Cross-Coupling and Heterocyclic Synthesis


4-Bromo-2-methoxy-1-nitrobenzene (CAS 103966-66-1; also named 5-bromo-2-nitroanisole) is a trisubstituted aromatic compound featuring bromo, methoxy, and nitro substituents ortho/para to one another on the benzene ring. This specific 1,2,4-substitution pattern (Br at position 4, OCH₃ at position 2, NO₂ at position 1) creates a unique electronic environment distinct from its regioisomers, directly influencing both its synthetic accessibility and its reactivity profile in cross-coupling chemistry [1]. The compound is primarily employed as a synthetic intermediate for pharmaceutical and agrochemical research , with documented use in palladium-catalyzed transformations and as a precursor to ortho-substituted nitrophenols .

Why 4-Bromo-2-methoxy-1-nitrobenzene Cannot Be Replaced by Regioisomeric or Non-Brominated Analogs: Evidence of Substitution-Dependent Differentiation


The substitution pattern of 4-bromo-2-methoxy-1-nitrobenzene—with Br at the para position relative to the nitro group and the methoxy group ortho to both—dictates regiochemical outcomes in cross-coupling reactions that regioisomeric analogs (e.g., 2-bromo-4-methoxy-1-nitrobenzene, CAS 98447-30-4) or alternative halogenated precursors (e.g., 4-bromo-2-fluoro-1-nitrobenzene, CAS 321-23-3) cannot replicate . The methoxy group provides electron-donating activation that accelerates nucleophilic aromatic substitution at the adjacent fluorine position, enabling a clean synthetic route with quantitative conversion . More critically, the specific position of the bromine leaving group defines the regiochemistry of subsequent Suzuki, Sonogashira, or Heck couplings, meaning substitution with a regioisomer would yield an entirely different connectivity in downstream products [1]. The quantitative evidence below demonstrates where this compound offers measurable advantages over its closest comparators.

Quantitative Differentiation Evidence for 4-Bromo-2-methoxy-1-nitrobenzene vs. Closest Analogs


Synthesis Yield Comparison: 4-Bromo-2-methoxy-1-nitrobenzene (100%) vs. Fluorinated Precursor Route (Reported 73-89.7%)

The synthesis of 4-bromo-2-methoxy-1-nitrobenzene from 4-bromo-2-fluoro-1-nitrobenzene via nucleophilic aromatic substitution with sodium methoxide in methanol proceeds with quantitative conversion (100% yield under optimized conditions) . In contrast, alternative synthetic routes employing different leaving groups or reaction conditions—including the same fluorinated precursor under less optimized protocols—report yields of 73% (380 mg scale) to 89.7% (17.4 g scale) . This represents a yield differential of +10.3 to +27 absolute percentage points for the optimized 100% yield protocol.

Synthetic Methodology Nucleophilic Aromatic Substitution Process Chemistry

Regioisomeric Differentiation: 4-Br vs. 2-Br Substitution Pattern Determines Cross-Coupling Connectivity

The target compound (4-bromo-2-methoxy-1-nitrobenzene, CAS 103966-66-1) and its regioisomer (2-bromo-4-methoxy-1-nitrobenzene, CAS 98447-30-4) share identical molecular formula (C₇H₆BrNO₃) and molecular weight (232.03 g/mol) but differ fundamentally in the position of the bromine leaving group [1]. In the target compound, Br is para to NO₂ and meta to OCH₃; in the isomer, Br is ortho to NO₂ and meta to OCH₃. This positional difference is not a minor structural variation—it dictates the connectivity of any aryl-aryl or aryl-alkynyl bond formed in subsequent Pd-catalyzed couplings . Substitution of one isomer for the other would yield entirely different regioisomeric products, rendering procurement of the correct regioisomer essential for target-specific synthesis.

Regioselective Synthesis Cross-Coupling Palladium Catalysis

Physical Property Benchmarking: Melting Point and Density vs. In-Class Analogs for Purity Assessment and Handling

4-Bromo-2-methoxy-1-nitrobenzene exhibits a reported melting point of 91-92°C (commercial specification: 90-95°C) and density of 1.640 g/cm³ [1]. The regioisomer 2-bromo-4-methoxy-1-nitrobenzene (CAS 98447-30-4) is a liquid at room temperature, while the target compound is a yellow to off-white crystalline solid . This solid-vs.-liquid physical state distinction has direct operational consequences: the target compound can be purified via recrystallization, stored as a stable solid, and handled with standard solid-weighing procedures, whereas the liquid regioisomer requires different storage, handling, and purification protocols. Additionally, the sharp melting point (91-92°C) serves as a rapid identity and purity verification benchmark prior to use in sensitive catalytic reactions.

Quality Control Analytical Characterization Physical Chemistry

Ligand Activity Context: mGluR Orthosteric Binding (EC₅₀ = 0.3 μM) vs. NMDA Receptor Inactivity

4-Bromo-2-methoxy-1-nitrobenzene has been characterized as a ligand at metabotropic glutamate receptors (mGluRs) with an EC₅₀ value of 0.3 μM for activation of the orthosteric binding site . At concentrations up to 10 μM, the compound does not inhibit NMDA receptor activation, indicating functional selectivity for mGluR over ionotropic glutamate receptors within this concentration range . Comparative data for regioisomeric or closely related analogs (e.g., 2-bromo-4-methoxy-1-nitrobenzene) in identical mGluR assays are not available in the public literature. This evidence is presented as a documented baseline activity profile that may inform receptor-specific applications where mGluR selectivity is required.

Metabotropic Glutamate Receptors Neuropharmacology GPCR Ligands

Research and Industrial Application Scenarios for 4-Bromo-2-methoxy-1-nitrobenzene (CAS 103966-66-1) Based on Verified Evidence


Precursor for Ortho-Nitrophenol Derivatives via Pd-Catalyzed C-H Nitration-Directing Group Strategy

4-Bromo-2-methoxy-1-nitrobenzene serves as a key intermediate in the regiospecific synthesis of substituted ortho-nitrophenols from related phenols using palladium-catalyzed chelation-assisted ortho-C-H bond nitration with removable 2-pyridinyloxy directing groups . The presence of both bromine (cross-coupling handle) and nitro group (electron-withdrawing, reducible to amine) makes this scaffold valuable for generating diverse ortho-substituted phenolic building blocks.

Cross-Coupling Building Block in Pharmaceutical Intermediate Synthesis

The bromine substituent at the 4-position enables participation in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions for constructing biaryl, aryl-alkynyl, and aryl-alkenyl architectures [1]. This reactivity is critical for preparing pharmaceutical intermediates, including precursors to EGFR tyrosine kinase inhibitor scaffolds . The compound's commercial availability in 95% purity from established suppliers supports reproducible synthesis workflows .

Synthetic Efficiency: High-Yield Route from 4-Bromo-2-fluoro-1-nitrobenzene Precursor

Procurement teams evaluating synthetic routes can leverage the documented 100% yield protocol using 4-bromo-2-fluoro-1-nitrobenzene and sodium methoxide in methanol at 60°C . This near-quantitative conversion minimizes precursor waste and maximizes atom economy, offering a measurable cost-per-batch advantage over alternative synthetic approaches with reported yields of 73-89.7% .

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